molecular formula C22H21F2N5OS B14963898 N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B14963898
M. Wt: 441.5 g/mol
InChI Key: ICIJEOYEHZCVHI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization Reactions: Formation of the piperazine ring through cyclization reactions.

    Sulfur Incorporation: Introduction of the sulfanyl group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of specific receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Signaling Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-3-phenylacrylamide: Shares the fluorophenyl group but differs in the overall structure and functional groups.

    N-(4-Fluorophenyl)-2-phenylacetamide: Similar in having the fluorophenyl group but lacks the piperazine and pyrimidine rings.

Uniqueness

N-(4-Fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its combination of fluorophenyl, piperazinyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research in various scientific disciplines.

Properties

Molecular Formula

C22H21F2N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H21F2N5OS/c23-16-5-7-17(8-6-16)27-21(30)14-31-22-13-20(25-15-26-22)29-11-9-28(10-12-29)19-4-2-1-3-18(19)24/h1-8,13,15H,9-12,14H2,(H,27,30)

InChI Key

ICIJEOYEHZCVHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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